![molecular formula C44H82O13 B12850701 palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose dipalmitate is an ester derived from sucrose and palmitic acid. It is a non-ionic surfactant with the chemical formula C₄₄H₈₂O₁₃ and a molecular weight of 819.1141 g/mol . This compound is known for its emulsifying properties and is used in various industrial applications, including cosmetics and food products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sucrose dipalmitate can be synthesized through the esterification of sucrose with palmitic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, sucrose dipalmitate is produced using transesterification methods. This involves the reaction of sucrose with methyl or ethyl esters of palmitic acid. The process is catalyzed by either chemical or enzymatic catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose dipalmitate undergoes various chemical reactions, including:
Substitution: The ester groups in sucrose dipalmitate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Sucrose and palmitic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Ester derivatives with different functional groups.
Applications De Recherche Scientifique
Sucrose dipalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the cosmetics and food industries as an emulsifier and stabilizer.
Mécanisme D'action
The mechanism of action of sucrose dipalmitate is primarily based on its ability to reduce surface tension and form stable emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize mixtures of water and oil. This property is particularly useful in the formulation of cosmetics and food products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose monopalmitate: An ester of sucrose with one palmitic acid molecule.
Sucrose monostearate: An ester of sucrose with one stearic acid molecule.
Sucrose distearate: An ester of sucrose with two stearic acid molecules.
Uniqueness
Sucrose dipalmitate is unique due to its dual esterification with palmitic acid, which enhances its emulsifying properties compared to monoesters. This makes it particularly effective in applications requiring strong emulsification and stabilization .
Propriétés
Formule moléculaire |
C44H82O13 |
|---|---|
Poids moléculaire |
819.1 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R)-3-hexadecanoyloxy-4-hydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(47)53-33-44(57-43-41(52)40(51)38(49)34(31-45)54-43)42(39(50)35(32-46)56-44)55-37(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-43,45-46,49-52H,3-33H2,1-2H3/t34-,35-,38-,39-,40+,41-,42+,43-,44+/m1/s1 |
Clé InChI |
TVGYWUMHPBBDFN-LXCJDVRASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



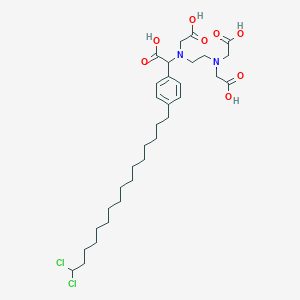
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
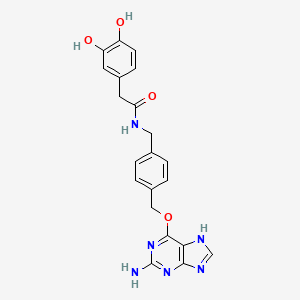
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
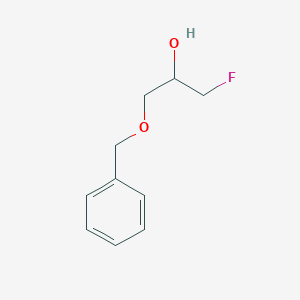
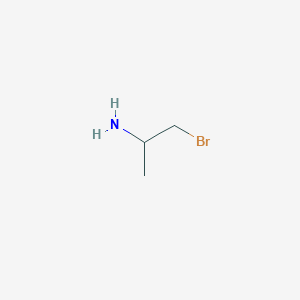
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
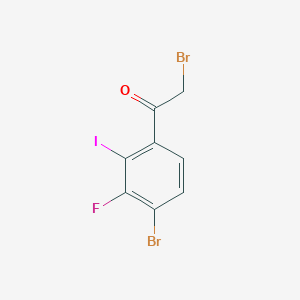
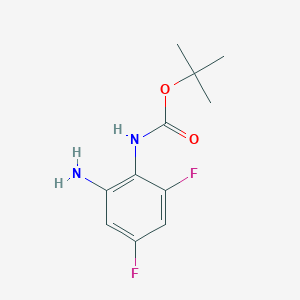
![3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
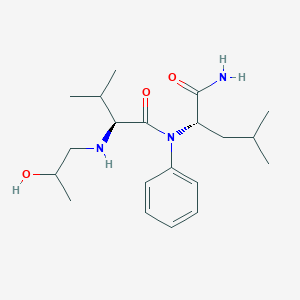
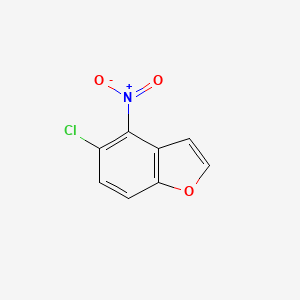
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)
